(4-Bromophenyl)(3,4-dimethoxyphenyl)methanone
Overview
Description
(4-Bromophenyl)(3,4-dimethoxyphenyl)methanone is an organic compound with the molecular formula C15H13BrO3 It is a member of the benzophenone family, characterized by the presence of a bromine atom on the phenyl ring and two methoxy groups on the other phenyl ring
Mechanism of Action
Mode of Action
It is suggested that the compound may have anticancer activity via telomerase inhibition .
Biochemical Pathways
It is suggested that the compound may influence the expression of GRP-78, a gatekeeper to the activation of Endoplasmic Reticulum Stress (ERS) transducers .
Result of Action
It is suggested that the compound may increase the expression of GRP-78 .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(3,4-dimethoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This method uses (4-bromophenyl)acetic acid and 3,4-dimethoxybenzoyl chloride as starting materials. The reaction is catalyzed by aluminum chloride (AlCl3) in an anhydrous environment. The reaction proceeds as follows:
- Dissolve (4-bromophenyl)acetic acid and 3,4-dimethoxybenzoyl chloride in anhydrous dichloromethane.
- Add aluminum chloride slowly to the reaction mixture under a nitrogen atmosphere.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors with precise temperature and pressure control.
- Employing continuous flow techniques to enhance reaction efficiency.
- Implementing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (4-Bromophenyl)(3,4-dimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(4-Bromophenyl)(3,4-dimethoxyphenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
(4-Bromophenyl)(3,4-dimethoxyphenyl)methanone can be compared with other similar compounds, such as:
(4-Bromophenyl)(3-methoxyphenyl)methanone: Similar structure but with one less methoxy group.
(4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone: Similar structure but with a chlorine atom instead of bromine.
(4-Bromophenyl)(2,4-dimethoxyphenyl)methanone: Similar structure but with different positions of methoxy groups.
Properties
IUPAC Name |
(4-bromophenyl)-(3,4-dimethoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNXGNYHLQVEAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373640 | |
Record name | (4-Bromophenyl)(3,4-dimethoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116412-90-9 | |
Record name | (4-Bromophenyl)(3,4-dimethoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Bromo-3,4-dimethoxybenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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